2,5-Di-tert-butyl-1H-pyrrole
Description
2,5-Di-tert-butyl-1H-pyrrole is a pyrrole derivative featuring two bulky tert-butyl substituents at the 2- and 5-positions of the aromatic heterocyclic ring. This steric hindrance significantly influences its electronic properties, solubility, and reactivity compared to unsubstituted pyrrole or other alkylated analogs. Pyrrole derivatives are widely studied for their applications in organic electronics, catalysis, and pharmaceuticals due to their conjugated π-system and tunable substituent effects . The tert-butyl groups enhance lipophilicity and steric protection, making this compound valuable in stabilizing reactive intermediates or modifying material properties in polymer science .
Properties
IUPAC Name |
2,5-ditert-butyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8,13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHCBBMKEGFANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508092 | |
| Record name | 2,5-Di-tert-butyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-56-3 | |
| Record name | 2,5-Di-tert-butyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-Butyl-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with tert-butylamine in the presence of a catalyst such as iron (III) chloride under mild conditions . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with tert-butyl carbamate, followed by deprotection to yield the desired pyrrole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., N-bromosuccinimide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and halogenated pyrroles. These products can serve as intermediates for further chemical transformations .
Scientific Research Applications
Antioxidant Studies
2,5-Di-tert-butyl-1H-pyrrole has been investigated for its antioxidant properties. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The presence of tert-butyl groups enhances the stability of the radical species formed during oxidation reactions .
Radical Chemistry
The compound serves as a precursor for the synthesis of stable nitroxides, which are valuable in radical chemistry studies. These nitroxides can be employed in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate reaction mechanisms and kinetics involving free radicals .
Research indicates that derivatives of this compound exhibit biological activities, including:
- Antimicrobial properties : Compounds derived from pyrroles have shown efficacy against various bacterial and fungal strains .
- Anticancer potential : Some studies suggest that modifications of pyrrole compounds can lead to significant cytotoxic effects on cancer cells, making them candidates for further development in cancer therapeutics .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of various pyrrole derivatives, including this compound. The results indicated a strong correlation between the presence of bulky substituents and enhanced radical scavenging activity, suggesting that this compound could be used as a model for developing new antioxidants.
Case Study 2: Antimicrobial Activity Assessment
Research conducted on the antimicrobial effects of pyrrole derivatives demonstrated that this compound exhibited notable activity against specific Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes by the hydrophobic tert-butyl groups .
Mechanism of Action
The mechanism of action of 2,5-Di-tert-butyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The presence of bulky tert-butyl groups can influence its binding affinity and selectivity towards specific enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,5-Di-tert-butyl-1H-pyrrole and related compounds identified in the literature:
Key Comparative Insights:
Steric and Electronic Effects: The tert-butyl groups in this compound create a highly electron-rich aromatic system, contrasting with electron-withdrawing substituents (e.g., cyano or carboxylate) in analogs like tert-butyl 2-cyano-1H-pyrrole-1-carboxylate. This difference impacts reactivity in electrophilic substitution reactions . Fused bicyclic systems (e.g., cyclopenta[c]pyrrole) introduce conformational rigidity, whereas the planar structure of the parent compound favors π-π stacking in materials science .
Synthetic Utility: Halogenated derivatives (e.g., 5-iodo analogs) enable diversification via cross-coupling, whereas this compound is more suited for steric stabilization or as a non-coordinating ligand . Compound 26’s benzo-triazole moiety enhances binding affinity in biological targets, a feature absent in simpler alkylated pyrroles .
Toxicity and Stability :
- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits acute oral toxicity (LD₅₀ > 2000 mg/kg), whereas This compound ’s safety profile remains less documented but is presumed safer due to lack of reactive carbonyl groups .
Biological Activity
2,5-Di-tert-butyl-1H-pyrrole is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the molecular formula and is classified as a pyrrole derivative. Its structure includes two tert-butyl groups at the 2 and 5 positions of the pyrrole ring, which significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular signaling pathways. For instance, they may target fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and survival .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This activity is linked to its structural features that facilitate binding to bacterial targets .
Antimicrobial Activity
Research indicates that derivatives of pyrrole, including this compound, demonstrate significant antimicrobial effects. A study on related compounds revealed minimum inhibitory concentrations (MIC) against M. tuberculosis ranging from to . This suggests that this compound could serve as a lead compound in developing new antitubercular agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Compounds with similar structures have shown varying degrees of cytotoxicity against human pulmonary fibroblasts and murine macrophages, indicating potential applications in cancer therapy .
Case Studies
-
Antitubercular Potential : A study explored the antitubercular activity of pyrrole derivatives, highlighting that specific modifications to the pyrrole scaffold enhance efficacy against drug-resistant strains of M. tuberculosis. The findings suggest that the bulky tert-butyl groups might contribute positively to the binding affinity and selectivity for bacterial targets .
Compound MIC (µg/mL) Activity Type 5q 0.40 Bactericidal 5r 0.49 Bacteriostatic 5n <1 Bactericidal - Cytotoxic Effects : Another investigation into the cytotoxic properties showed that certain derivatives exhibited low toxicity against normal human cells while effectively inhibiting cancer cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
